![molecular formula C8H15N3O2 B13640086 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine](/img/structure/B13640086.png)
5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with methoxyethoxy and dimethyl groups
Vorbereitungsmethoden
The synthesis of 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the methoxyethoxy and dimethyl groups. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reagents used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include sodium bis(2-methoxyethoxy)aluminium hydride for reduction and various acids or bases for substitution reactions
Wissenschaftliche Forschungsanwendungen
5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine can be compared with similar compounds such as sodium bis(2-methoxyethoxy)aluminium hydride and tris(2-methoxyethoxy)(vinyl)silane. These compounds share some structural similarities but differ in their chemical properties and applications. For example, sodium bis(2-methoxyethoxy)aluminium hydride is primarily used as a reducing agent, while tris(2-methoxyethoxy)(vinyl)silane is used in polymer chemistry .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Eigenschaften
Molekularformel |
C8H15N3O2 |
---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
5-(2-methoxyethoxy)-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C8H15N3O2/c1-6-7(9)8(11(2)10-6)13-5-4-12-3/h4-5,9H2,1-3H3 |
InChI-Schlüssel |
GEZNNHCHHNXUEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1N)OCCOC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.